6-Quinoxalinamine,2,3,5-trimethyl-(9CI)
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Overview
Description
SB 674042: is a potent and selective non-peptide antagonist of the orexin OX1 receptor. It exhibits high affinity for the OX1 receptor with a dissociation constant (Kd) of 5.03 nM and shows 100-fold selectivity over the OX2 receptor . This compound is primarily used in scientific research to study the physiological functions of orexin receptors, which are involved in regulating various biological processes such as sleep, appetite, and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 674042 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic chemistry techniques and reagents to achieve the desired selectivity and potency .
Industrial Production Methods: Industrial production methods for SB 674042 are not widely documented. Typically, such compounds are produced in specialized facilities equipped with the necessary infrastructure to handle complex organic synthesis and purification processes. The production involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: SB 674042 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: SB 674042 can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: SB 674042 is used as a tool compound to study the binding characteristics and selectivity of orexin receptors. It helps in understanding the structure-activity relationships of orexin receptor antagonists .
Biology: In biological research, SB 674042 is used to investigate the role of orexin receptors in various physiological processes. It is particularly useful in studying the effects of orexin receptor antagonism on sleep, appetite, and stress responses .
Medicine: SB 674042 has potential therapeutic applications in the treatment of conditions such as insomnia, anxiety, and depression. By blocking the orexin OX1 receptor, it may help in modulating the physiological processes associated with these conditions .
Industry: In the pharmaceutical industry, SB 674042 is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting orexin receptors .
Mechanism of Action
SB 674042 exerts its effects by selectively binding to the orexin OX1 receptor, thereby blocking the action of orexin peptides. This antagonism prevents the activation of downstream signaling pathways that are normally triggered by orexin binding. The molecular targets and pathways involved include the inhibition of intracellular calcium flux and the reduction of mTOR phosphorylation . These actions contribute to the modulation of physiological processes such as sleep, appetite, and stress responses .
Comparison with Similar Compounds
SB 334867: Another selective orexin OX1 receptor antagonist with similar binding characteristics.
SB 408124: A non-peptide antagonist of the orexin OX1 receptor with high affinity.
SB 410220: A potent antagonist of the orexin OX1 receptor with functional antagonistic properties.
Uniqueness: SB 674042 is unique in its high selectivity for the orexin OX1 receptor over the OX2 receptor, making it a valuable tool for studying the specific functions of the OX1 receptor. Its high affinity and selectivity contribute to its effectiveness in research and potential therapeutic applications .
Properties
IUPAC Name |
2,3,5-trimethylquinoxalin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-6-9(12)4-5-10-11(6)14-8(3)7(2)13-10/h4-5H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQTXCRKNAHWOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=C(N=C12)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167219 |
Source
|
Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161697-03-6 |
Source
|
Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161697036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Quinoxalinamine, 2,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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